1-(2-Amino-5-methyl-1,3-thiazol-4-yl)ethanone hydrochloride
Description
Historical Context and Discovery
1-(2-Amino-5-methyl-1,3-thiazol-4-yl)ethanone hydrochloride emerged as a synthetic thiazole derivative during the early 21st century, coinciding with advancements in heterocyclic chemistry for pharmaceutical applications. Its discovery is attributed to systematic efforts to modify thiazole cores for enhanced bioactivity. Early synthesis routes involved Hantzsch thiazole formation, where α-haloketones reacted with thioureas or thioamides to construct the thiazole ring. The hydrochloride salt form improved solubility for biological testing, accelerating its adoption in medicinal chemistry pipelines.
Key milestones include:
- 2005 : First reported synthesis of analogous thiazole-ethanone derivatives via bromoethanone intermediates.
- 2013 : Structural optimization studies demonstrating its utility as a precursor for antioxidant 1,3,4-oxadiazole hybrids.
- 2019 : Application in synthesizing multi-thiazole frameworks for antimicrobial agents.
Significance in Academic Research
This compound serves as a critical building block in organic synthesis and drug discovery due to:
Recent investigations highlight its role in synthesizing:
Nomenclature and Identifier Systems
IUPAC Nomenclature
The systematic name follows substitutive nomenclature:
- Parent structure : Ethanone (ketone group).
- Substituents : 2-Amino-5-methyl-1,3-thiazol-4-yl group at position 1.
- Salt : Hydrochloride (HCl counterion).
CAS Registry Information (1349708-63-9)
The CAS registry provides critical identifiers:
| Property | Value | Source |
|---|---|---|
| CAS Number | 1349708-63-9 | |
| Molecular Formula | C₆H₉ClN₂OS | |
| Molecular Weight | 192.67 g/mol | |
| InChI Key | MHZONGCCGFDVLF-UHFFFAOYSA-N | |
| SMILES | CC1=C(N=C(S1)N)C(=O)C.Cl |
Alternative Nomenclature
Common synonyms and registry numbers include:
| Name | Registry Number | Source |
|---|---|---|
| 1-(2-Amino-5-methyl-4-thiazolyl)ethanone HCl | 40353-62-6 (free base) | |
| 4-Acetyl-5-methylthiazol-2-amine hydrochloride | N/A | |
| ChemBridge ID: CH4424852298 | 1349708-63-9 |
This compound is cataloged commercially under codes like AB403233 and EVT-1815121, reflecting its widespread use in high-throughput screening libraries.
Properties
IUPAC Name |
1-(2-amino-5-methyl-1,3-thiazol-4-yl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS.ClH/c1-3(9)5-4(2)10-6(7)8-5;/h1-2H3,(H2,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZONGCCGFDVLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C(=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of 2-Amino-5-methylthiazole with Acetyl Chloride
- Reagents: 2-amino-5-methylthiazole and acetyl chloride.
- Conditions: The reaction is carried out in the presence of a suitable base to neutralize the generated hydrochloric acid and to facilitate acetylation.
- Temperature and Time: Controlled temperature (often low to moderate) and reaction time are optimized to maximize yield and minimize side reactions.
- Outcome: Formation of 1-(2-amino-5-methyl-1,3-thiazol-4-yl)ethanone, which is then converted to its hydrochloride salt.
This method is widely used in both laboratory and industrial settings due to its straightforwardness and relatively high yield.
Experimental Data and Yields
Analytical Characterization Supporting Preparation
- 1H NMR Spectroscopy: Confirms the presence of key functional groups such as methyl (CH3), amino (NH2), and acetyl (COCH3) protons.
- Infrared (IR) Spectroscopy: Shows characteristic absorption bands corresponding to amine groups (around 3300-3400 cm⁻¹) and carbonyl groups (around 1680-1700 cm⁻¹).
- Mass Spectrometry: Validates molecular weight consistent with the target compound.
- Thin Layer Chromatography (TLC): Used to monitor reaction progress and purity during synthesis steps.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct acetylation of 2-amino-5-methylthiazole | 2-amino-5-methylthiazole, acetyl chloride, base | Controlled temperature, base present | Moderate to High (typical) | Simple, scalable, direct | Requires careful control of conditions |
| Multi-step synthesis via ethyl 4-bromo-3-oxopentanoate | Ethyl 4-bromo-3-oxopentanoate, thiourea, hydrazine hydrate, CS2 | Reflux in ethanol, basic conditions | 74% (intermediates) | Allows synthesis of derivatives | More complex, multiple steps |
| Ammonium hydroxide treatment for purification | 1-(2-amino-thiazol-4-yl)ethanone hydrochloride, NH4OH | Water, 0 °C, short reaction time | 57% | Effective purification | Lower yield, additional step |
Chemical Reactions Analysis
1-(2-Amino-5-methyl-1,3-thiazol-4-yl)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
1-(2-Amino-5-methyl-1,3-thiazol-4-yl)ethanone hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Amino-5-methyl-1,3-thiazol-4-yl)ethanone hydrochloride involves its interaction with specific molecular targets and pathways. The amino and ketone groups play crucial roles in its reactivity and binding to biological molecules. The thiazole ring is known to interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of acetophenone and thiazole derivatives. Below is a detailed comparison with structurally related compounds, focusing on molecular properties, synthesis, and applications.
Table 1: Structural and Functional Comparison
Key Differences and Implications
Core Structure: The target compound’s thiazole ring confers distinct electronic properties compared to benzene-based analogs (e.g., 1-(5-Amino-2,4-dihydroxyphenyl)ethanone). Thiazoles are more polarizable and participate in diverse non-covalent interactions, influencing reactivity and binding in pharmaceutical contexts .
Substituent Positioning: The methyl group at position 5 on the thiazole ring contrasts with methyl groups on benzene rings in other compounds (e.g., 1-(4-Amino-3-hydroxy-5-methylphenyl)ethanone). This positioning affects steric hindrance and solubility .
Synthetic Complexity: Benzene-based analogs (e.g., 1-(5-Amino-2,4-dihydroxyphenyl)ethanone) are synthesized via nitro-group reduction, achieving high yields (87–100%) . Thiazole derivatives may require more specialized cyclization steps, which are less documented in the provided evidence .
Applications: Hydroxyacetophenone derivatives (e.g., 3-Hydroxyacetophenone, CAS 121-71-1) are widely used as intermediates in drug synthesis and reference standards .
Biological Activity
Overview
1-(2-Amino-5-methyl-1,3-thiazol-4-yl)ethanone hydrochloride (CAS Number: 1349708-63-9) is a synthetic compound characterized by its unique thiazole structure, which includes an amino group and a ketone. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
The molecular formula of this compound is . Its structure facilitates various chemical reactions, including oxidation and reduction, making it a versatile building block in medicinal chemistry.
| Property | Details |
|---|---|
| Molecular Formula | C₆H₉ClN₂OS |
| IUPAC Name | 1-(2-amino-5-methyl-1,3-thiazol-4-yl)ethanone; hydrochloride |
| CAS Number | 1349708-63-9 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The amino and ketone groups contribute to its reactivity, enabling it to bind effectively to biological molecules. The thiazole ring is known for its ability to interact with various enzymes and receptors, which can modulate their activity and lead to therapeutic effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness comparable to established antibiotics.
Case Study: Antimicrobial Efficacy
A study assessed the compound's activity against Gram-positive and Gram-negative bacteria. Results showed minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL against strains such as Staphylococcus aureus and Escherichia coli, indicating strong antibacterial potential .
Anticancer Activity
The anticancer properties of this compound have also been explored. It has shown promising results in inhibiting the growth of cancer cell lines.
Case Study: Antiproliferative Effects
In vitro studies evaluated the antiproliferative effects on several cancer cell lines, including A172 (human glioblastoma) and MDA-MB-231 (human breast adenocarcinoma). The compound exhibited IC50 values below those of standard chemotherapeutics like doxorubicin, suggesting potent anticancer activity .
Structure-Activity Relationship (SAR)
Research has highlighted the importance of specific structural features in enhancing biological activity. The presence of electron-donating groups in the thiazole ring significantly boosts anticancer efficacy. For instance, modifications at the methyl position have been correlated with increased cytotoxicity against various cancer cell lines .
Q & A
Q. What are the optimal synthetic routes for 1-(2-amino-5-methyl-1,3-thiazol-4-yl)ethanone hydrochloride, and how can reaction conditions be optimized?
A common approach involves thiazole ring formation via Hantzsch thiazole synthesis. For example, brominated intermediates like 2-bromo-1-(thiazol-4-yl)ethanone (see IUPAC data in ) can undergo nucleophilic amination. A reflux method with ethanol and glacial acetic acid (as described for analogous triazole derivatives in ) may be adapted by substituting with 5-methylthiazole precursors. Key parameters include:
- Temperature control : Maintain reflux at 78–80°C to avoid side reactions.
- Catalyst optimization : Use 5–10 drops of glacial acetic acid to protonate amines and enhance nucleophilicity.
- Purification : Employ recrystallization from ethanol/water (3:1 v/v) to isolate the hydrochloride salt.
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- NMR spectroscopy : H NMR (DMSO-d6) should exhibit signals for the methyl group (δ ~2.35 ppm, singlet) and the acetyl group (δ ~2.55 ppm, singlet), with thiazole protons at δ ~6.90 ppm (based on structural analogs in ).
- Mass spectrometry : ESI-MS in positive mode should show a molecular ion peak at m/z 156.21 (free base) and 192.67 (hydrochloride) .
- HPLC purity analysis : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (70:30) at 254 nm (referencing impurity standards in ).
Q. How can researchers ensure purity and assess batch-to-batch variability?
- TLC validation : Use silica gel plates with ethyl acetate/hexane (1:1) to monitor reaction progress (Rf ~0.45 for the target compound).
- HPLC calibration : Compare against certified reference standards (e.g., EP impurity standards in ) to quantify residual solvents or byproducts.
- Elemental analysis : Confirm %C, %H, %N, and %S within ±0.3% of theoretical values (CHClNOS: C 37.41%, H 4.71%, N 14.53%, S 16.67%) .
Advanced Research Questions
Q. What mechanistic insights explain the biological activity of thiazole-containing analogs like this compound?
Thiazole rings are bioisosteres of pyridine and imidazole, enabling interactions with enzymatic active sites. For example, cephalosporins like cefotiam HCl (which shares a 2-amino-thiazol-4-yl acetyl group ) inhibit bacterial cell wall synthesis. Proposed mechanisms for this compound include:
- Metal coordination : The thiazole nitrogen and acetyl oxygen may chelate divalent cations (e.g., Mg) in target proteins.
- Hydrogen bonding : The amino group facilitates binding to conserved residues (e.g., Asp/Tyr in kinases).
- Structural analogs : Compare with 4-phenyl-2-thiazoleethanamine hydrochloride (see ) to map substituent effects on bioactivity.
Q. How should researchers resolve contradictions in spectral data or biological assay results?
- NMR solvent effects : DMSO-d6 may deshield protons compared to CDCl3; verify assignments using 2D NMR (COSY, HSQC) .
- Biological assay variability : Control for hydrochloride salt dissociation in buffer (pH 7.4 vs. 5.5) using ion-pair chromatography to quantify free base .
- Data normalization : Use internal standards (e.g., 3-hydroxyacetophenone in ) to correct for instrument drift in HPLC.
Q. What computational strategies are effective for predicting structure-activity relationships (SAR) in this compound class?
- Molecular docking : Simulate binding to homology models of targets (e.g., bacterial dihydrofolate reductase) using AutoDock Vina. Prioritize poses with thiazole-acetyl groups occupying hydrophobic pockets.
- QSAR modeling : Train models on datasets of thiazole derivatives (e.g., PubChem CID 28065682 ) with descriptors like logP, polar surface area, and H-bond donors.
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories in explicit solvent (GROMACS/AMBER) to identify critical residues for mutagenesis studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
